Glucagon-d9 Trifluoroacetate is a modified form of glucagon, a peptide hormone produced by the alpha cells of the pancreas. This compound is primarily studied in the context of metabolic regulation, particularly in relation to diabetes and obesity management. Glucagon-d9 Trifluoroacetate is notable for its enhanced stability and bioavailability compared to native glucagon, making it a valuable candidate for therapeutic applications.
Glucagon-d9 Trifluoroacetate is synthesized through chemical modification of the glucagon peptide. The specific modifications involve deuteration at certain positions in the glucagon molecule, which enhances its pharmacokinetic properties. The trifluoroacetate salt form aids in solubility and stability, facilitating its use in various experimental and therapeutic settings.
Glucagon-d9 Trifluoroacetate falls under the category of peptide hormones and is classified as a glucagon analog. It is utilized in research related to diabetes treatment and metabolic disorders, particularly focusing on its role in glucose metabolism and energy homeostasis.
The synthesis of Glucagon-d9 Trifluoroacetate typically involves solid-phase peptide synthesis (SPPS), a widely used method for producing peptides with high purity and specificity. This technique allows for precise control over the sequence and modifications of amino acids.
Glucagon-d9 Trifluoroacetate maintains the core structure of glucagon but features deuterium substitutions at specific positions in its amino acid sequence. This alteration affects its physical properties without significantly changing its biological function.
Glucagon-d9 Trifluoroacetate participates in several biochemical reactions typical of glucagon:
The reaction kinetics can be analyzed using radiolabeled glucagon-d9 to study binding affinities and receptor activation pathways, providing insights into its efficacy as a therapeutic agent.
Glucagon-d9 Trifluoroacetate mimics the action of natural glucagon by promoting glucose release from hepatic stores. It acts through specific receptors that trigger downstream signaling cascades leading to increased blood glucose levels.
Glucagon-d9 Trifluoroacetate is primarily used in research focused on diabetes treatment and metabolic disorders. Its applications include:
Systematic Name:(Des-Thr⁷)-[²H₉]-Glucagon Trifluoroacetate, reflecting the omission of threonine at position 7 and deuteration at nine hydrogen sites, with trifluoroacetate as the ionic partner.
Empirical Formula:C₁₅₁H₂₁₀D₉F₃N₄₂O₄₉S (derived from native glucagon formula C₁₅₁H₂₁₉F₃N₄₂O₄₉S with hydrogen/deuterium substitution) [1].
Structural Characteristics:
Table 1: Structural Properties of Glucagon-d9 Trifluoroacetate vs. Native Glucagon
Property | Glucagon-d9 Trifluoroacetate | Native Glucagon |
---|---|---|
Empirical Formula | C₁₅₁H₂₁₀D₉F₃N₄₂O₄₉S | C₁₅₃H₂₂₅N₄₃O₄₉S |
Molecular Weight (Da) | ~3,483.6 (theoretical, +9 Da vs. H) | ~3,483 (average) |
Deuteration Sites | 9 x ²H (aliphatic side chains) | None |
α-Helix Content (CD) | 14-17% | 14-17% [8] |
Key Modification | Thr⁷ deletion, Isotopic labeling | None |
Counterion | Trifluoroacetate (TFA) | Variable (often acetate) |
Early Peptide Radiolabeling (1950s-1970s):The foundational era utilized radioactive isotopes (³H, ¹⁴C, ¹²⁵I) for metabolic tracking, exemplified by Roger Unger's 1959 radioimmunoassay for glucagon quantification [3]. While sensitive, these methods posed handling hazards and lacked molecular specificity due to potential radiolysis and tracer dissociation.
Stable Isotope Revolution (1980s-2000s):The advent of accessible mass spectrometry (MS) catalyzed a shift toward stable isotopes (²H, ¹³C, ¹⁵N). Deuterium (²H) emerged as a favored label due to lower cost and synthetic feasibility compared to ¹³C/¹⁵N. Early peptide applications focused on metabolic flux studies and pharmacokinetics, exploiting the mass shift without radioactivity. Glucagon labeling initially used non-site-specific global hydrogen/deuterium exchange, limiting quantitative precision [8].
Site-Specific Deuterated Peptides (2010s-Present):Advances in solid-phase peptide synthesis (SPPS) enabled precise deuteration at metabolically stable sites (e.g., aliphatic side chains). Recombinant expression with deuterated amino acids offered an alternative route. Glucagon-d9 epitomizes this evolution—its nine deuterium atoms are strategically placed to resist metabolic exchange while providing a +9 Da mass shift, readily distinguishable via LC-MS/MS. The trifluoroacetate salt form became standard for enhancing HPLC purification recovery and peptide stability during storage [8]. Concurrently, NMR techniques confirmed that such labeling minimally disrupts secondary structure, preserving biological function—a critical validation step highlighted in studies of deuterated glucagon’s helical content [8].
High-Sensitivity Glucagon Quantification:Endogenous glucagon circulates at low picomolar concentrations (fasting: <20 pmol/L; post-exercise: 3-4x basal) amidst high-background plasma proteins. Glucagon-d9 serves as an ideal internal standard in LC-MS/MS assays, compensating for matrix effects and ionization variability. Co-eluting with native glucagon, it enables absolute quantification with sub-pmol/L sensitivity, surpassing traditional ELISA which suffers from cross-reactivity with proglucagon fragments (e.g., glicentin) [2] [5]. This precision is vital for diagnosing alpha-cell dysfunction in diabetes, where hyperglucagonemia contributes to hyperglycemia [2].
Table 2: Research Applications of Glucagon-d9 Trifluoroacetate in Bioanalysis
Application Domain | Methodology | Advantage over Traditional Methods |
---|---|---|
Plasma Glucagon Quantification | LC-MS/MS with isotopologue internal standard | Eliminates antibody cross-reactivity; Detects true glucagon amid proglucagon fragments [2] |
Receptor Binding Kinetics | Surface Plasmon Resonance (SPR) with deuterated tracer | Enables precise measurement of binding constants (KD, kon/koff) without radiolabels |
Hepatic Metabolic Flux | Isotope dilution in perfused liver models | Quantifies glucagon-stimulated gluconeogenesis/glycogenolysis without tracer recycling [5] |
GLP-1/Glucagon Co-agonist PK | Multiplexed MS assay with dual isotopic tracers | Resolves individual peptide pharmacokinetics in combination therapies [4] |
Mechanistic Receptor Studies:Glucagon exerts effects via a Class B GPCR highly expressed in hepatocytes. Glucagon-d9 facilitates advanced biophysical studies:
Metabolic Pathway Tracing:As a tracer in isotope dilution assays, Glucagon-d9 quantifies hepatic glucose production (HGP) in vivo or ex vivo. Administered alongside glucose isotopes, it isolates glucagon’s contribution to glycogenolysis and gluconeogenesis from other regulators (e.g., cortisol, epinephrine). This proved crucial in confirming glucagon’s role in diabetic hyperglycemia and its suppression by GLP-1 receptor agonists [2] [5]. Furthermore, it enables research into glucagon’s extrapancreatic effects—increasing energy expenditure, promoting ketogenesis, and suppressing appetite—illuminating its therapeutic potential beyond glucose control [2] [5].
CAS No.: 152658-17-8
CAS No.: 68973-58-0
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 1152-76-7